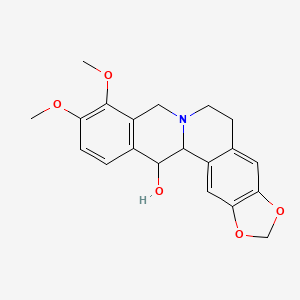
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is a naturally occurring protoberberine alkaloid. It belongs to the tetrahydroprotoberberine group of isoquinoline alkaloids and is known for its complex molecular structure and significant biological activities . This compound is found in various plant species and has been the subject of extensive research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ophiocarpine involves multiple steps, starting from simpler isoquinoline derivatives. One of the key intermediates in its synthesis is 2-ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline . This intermediate undergoes several transformations, including halogen-metal exchange reactions and cyclization processes, to form the final ophiocarpine structure .
Industrial Production Methods
Industrial production of ophiocarpine is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations efficiently and at scale .
Análisis De Reacciones Químicas
Types of Reactions
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Oppenauer oxidation, which converts ophiocarpine into 3-(2’-vinyl-3’,4’-methylene-dioxy) phenyl-4-hydroxyisoquinoline .
Common Reagents and Conditions
Common reagents used in the reactions involving ophiocarpine include dioxane, strong bases, and various oxidizing agents . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of ophiocarpine include various isoquinoline derivatives, such as 3,4-dimethoxy-11,12-methylene-dioxy-8,9-dihydro1benzoxepino(2,3-c) isoquinoline .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ophiocarpine involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its effects are attributed to its complex molecular structure and functional groups .
Comparación Con Compuestos Similares
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is often compared with other isoquinoline alkaloids, such as decumbensine and berberine . While all these compounds share a similar core structure, ophiocarpine is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Decumbensine
- Berberine
- Corydalidzine
- Corybulbine
- Yuanhunine
Propiedades
Número CAS |
478-13-7 |
|---|---|
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |
InChI |
InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |
Clave InChI |
FLSSXYPKPLFNLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ophiocarpine; l-Ophiocarpine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















